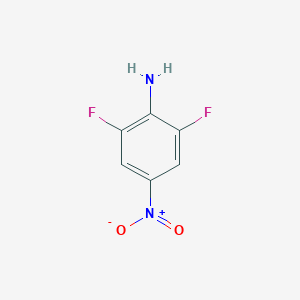

2,6-Difluoro-4-nitroanilina

Descripción general

Descripción

2,6-Difluoro-4-nitroaniline is a chemical compound with the molecular formula C6H4F2N2O2 . It has a molecular weight of 174.11 and is a solid at room temperature . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular structure of 2,6-Difluoro-4-nitroaniline consists of a benzene ring substituted with two fluorine atoms, one nitro group, and one amino group . The InChI code for this compound is 1S/C6H4F2N2O2/c7-4-1-3 (10 (11)12)2-5 (8)6 (4)9/h1-2H,9H2 .Physical And Chemical Properties Analysis

2,6-Difluoro-4-nitroaniline is a solid at room temperature . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Síntesis química

2,6-Difluoro-4-nitroanilina se usa en la síntesis química . Es un compuesto con un peso molecular de 174,11 y generalmente se almacena a 2-8 °C . Es un sólido a temperatura ambiente .

Aplicaciones ópticas

Al igual que la 2,4-Dinitroanilina, la this compound podría utilizarse potencialmente en aplicaciones ópticas . Las estructuras orgánicas de anilina se estudian ampliamente debido a su valor en muchos productos farmacéuticos, electro-ópticos y otras aplicaciones sociales . Los materiales orgánicos tienen una buena no linealidad óptica, flexibilidad química, estabilidad térmica y una excelente transmitancia en las regiones UV-visibles .

Materiales ópticos no lineales

Los materiales ópticos no lineales (NLO) orgánicos se utilizan en tecnologías láser, diodos emisores de luz, transistores, conductores, materiales electrónicos, circuitos ópticos, comunicación óptica, tecnologías de almacenamiento de datos ópticos, procesamiento de señales ópticas, pantallas a color, duplicación de frecuencia, óptica integrada, aplicaciones fotónicas, moduladores electro-ópticos e interruptores electro-ópticos .

Crecimiento de cristales únicos

La this compound podría utilizarse potencialmente en el crecimiento de cristales únicos . Los cristales cultivados se pueden caracterizar mediante XRD de monocristal, XRD en polvo, espectroscopia FTIR y FT-Raman, análisis óptico, térmico, dieléctrico y óptico no lineal de tercer orden .

Detección de plaguicidas

La this compound podría utilizarse potencialmente en la detección de plaguicidas <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="

Safety and Hazards

2,6-Difluoro-4-nitroaniline is classified as a hazardous substance . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

Mecanismo De Acción

Target of Action

Aromatic amines, such as 2,6-difluoro-4-nitroaniline, are known to interact with various substrates in chemical synthesis, production of polymers, and other industrial applications .

Mode of Action

It’s known that the amino group in anilines plays a crucial role in most interactions with different substrates . The presence of the nitro group and the fluorine atoms may influence the compound’s reactivity and interaction with its targets.

Pharmacokinetics

It’s predicted to have high gastrointestinal absorption and be bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 1.01 , which could influence its distribution and bioavailability.

Action Environment

The action of 2,6-Difluoro-4-nitroaniline can be influenced by various environmental factors. For instance, solvent models were used in a theoretical investigation to study the influence of the media on the electronic structure and geometry of the molecule . It was found that calculations using solvent models could obtain more accurate results than for vacuum .

Propiedades

IUPAC Name |

2,6-difluoro-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2N2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFFWUVELIFAOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378925 | |

| Record name | 2,6-Difluoro-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23156-27-6 | |

| Record name | 2,6-Difluoro-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluoro-4-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying 2,6-Difluoro-4-nitroaniline using computational methods?

A1: Understanding the electronic structure and geometry of molecules like 2,6-Difluoro-4-nitroaniline is crucial for predicting their reactivity and behavior in different environments. The research aimed to investigate these properties using semi-empirical computational methods []. This approach offers a cost-effective way to gain insights into the molecule's properties compared to more computationally demanding methods.

Q2: How does the presence of a solvent affect the electronic structure and geometry of 2,6-Difluoro-4-nitroaniline?

A2: The study employed both protic and aprotic Polarized Continuum solvent models to simulate the effect of different solvents []. The results indicated that incorporating solvent models into the calculations led to more accurate predictions compared to calculations performed in vacuum. This highlights the importance of considering environmental factors when studying molecular properties.

Q3: How well do the computational predictions align with experimental data for 2,6-Difluoro-4-nitroaniline?

A3: The researchers compared their calculated geometric parameters with experimental data obtained from X-ray diffraction (XRD) crystallography []. They found that the calculated values were within acceptable deviations from the experimental data, indicating the reliability and accuracy of the chosen computational methods for studying this molecule.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methylsulfanyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B181250.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B181274.png)